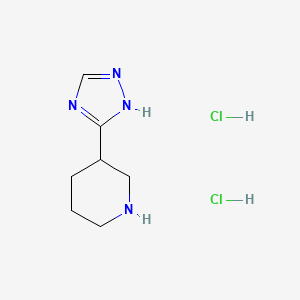

3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

Description

3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (CAS: 1609409-13-3) is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-triazole moiety at the 3-position, with two hydrochloride counterions. Its molecular formula is C₇H₁₄Cl₂N₄, and its molecular weight is 225.12 g/mol .

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLPZOURBMRYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609409-13-3 | |

| Record name | 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride typically involves the reaction of piperidine with a triazole derivative under controlled conditions. The process may include steps such as:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction.

Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods: In an industrial setting, the production of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can also occur, especially at the triazole ring, resulting in the formation of reduced triazole derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, where the triazole or piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

Oxidized Derivatives: These include various ketones and alcohols formed from the oxidation of the piperidine ring.

Reduced Derivatives: These include hydrogenated triazole derivatives.

Substituted Products: These include compounds with different functional groups attached to the triazole or piperidine ring.

Scientific Research Applications

3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of the target molecules, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Key Properties:

- Physical State : Solid at room temperature.

- Melting Point : 28–33°C .

- Hydrogen Bond Donors/Acceptors: 4 donors, 3 acceptors .

- Storage : Requires an inert atmosphere at room temperature .

- Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound is used as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) receptors or enzymes due to the triazole’s ability to engage in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

To contextualize its properties and applications, 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is compared to structurally analogous piperidine-triazole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights

Substituent Effects :

- Cyclopropyl Modification (CAS 1305712-63-3) : The cyclopropyl group introduces steric hindrance and rigidity, which may enhance selectivity for sterically constrained binding sites (e.g., kinase active sites) .

- For example, the propyl derivative’s logP is estimated to be ~1.5 higher than the parent compound .

- Methoxyethyl Modification (CAS N/A) : The methoxyethyl group adds polarity (via the ether oxygen) and flexibility, balancing solubility and membrane permeability .

Positional Isomerism :

- 3- vs.

Heterocycle Replacement :

- Pyrazole vs. Triazole (CAS 2702587-75-3) : Pyrazole lacks the third nitrogen in the triazole ring, reducing hydrogen-bonding capacity. This may decrease affinity for metalloenzymes reliant on triazole coordination .

Biological Activity

3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention in various biological research fields due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula , featuring a triazole ring linked to a piperidine moiety. The presence of two hydrochloride groups enhances its solubility and stability, making it suitable for biological applications.

The biological activity of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride primarily arises from its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Receptor Binding : It interacts with various receptors, including histamine receptors (H3R), which are implicated in neurological functions and have been targeted for anticonvulsant therapies .

Anticonvulsant Effects

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. For example, novel H3 receptor antagonists synthesized with the triazole moiety showed robust activities in reducing seizure frequency in animal models. Specifically, compounds with IC50 values in the nanomolar range were identified as promising candidates for epilepsy treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride has been evaluated through cytokine release assays. Studies indicated that certain derivatives significantly reduced TNF-α production in peripheral blood mononuclear cells (PBMCs), suggesting their utility in inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Anticonvulsant | IC50 values between 5.92 nM and 7.81 nM | |

| Anti-inflammatory | Reduction of TNF-α by 44–60% in PBMCs | |

| Cytotoxicity | Low toxicity observed at doses up to 100 µg/mL |

Synthesis Methods

The synthesis of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride typically involves:

- Formation of the Triazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Attachment to Piperidine : A nucleophilic substitution reaction connects the triazole to the piperidine ring.

- Formation of Dihydrochloride Salt : The final step involves adding hydrochloric acid to enhance stability and solubility.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride against similar compounds:

| Compound | Solubility | Stability | Biological Activity |

|---|---|---|---|

| 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride | High | High | Anticonvulsant & Anti-inflammatory |

| 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride | Moderate | Moderate | Limited |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) between halogenated pyridine or triazole intermediates and piperidine derivatives. For example, halogenated intermediates like 3-bromo-5-(triazolyl)pyridine can react with alkynes or boronic acids under catalytic conditions (e.g., PdCl₂(PPh₃)₂/CuI in DMF). Post-synthesis, medium-pressure liquid chromatography (MPLC) is used for purification, achieving yields ~50-60% . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction temperature.

Q. How can researchers confirm the structural integrity and purity of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride post-synthesis?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- ¹H/¹³C NMR : Analyze proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, triazole protons at δ 8.0–9.0 ppm) and carbon backbone .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₂Cl₂N₄, calculated m/z 225.04) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What analytical techniques are recommended for detecting halogenated impurities in 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride?

- Methodological Answer : Halogenated byproducts (e.g., 3-chloro derivatives) can be identified via:

- LC-MS : Detect chlorine isotopic patterns (3:1 ratio for ³⁵Cl/³⁷Cl) in impurity peaks .

- X-ray Crystallography : Resolve structural discrepancies using SHELXL for refinement, particularly for high-resolution or twinned crystals .

Advanced Research Questions

Q. How can computational methods aid in predicting the pharmacological interactions of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to target receptors (e.g., enzymes or GPCRs). For example, the triazole moiety may interact with catalytic residues via hydrogen bonding, while the piperidine ring contributes to hydrophobic stabilization. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural elucidation of triazolyl-piperidine derivatives?

- Methodological Answer : Use SHELX programs (SHELXD/SHELXE) for experimental phasing and SHELXL for refinement. For twinned crystals, apply the HKLF 5 format in SHELXL to deconvolute overlapping reflections. High-resolution data (<1.0 Å) improves accuracy in resolving triazole ring planarity and piperidine chair conformations .

Q. How can researchers mitigate the formation of byproducts such as halogenated impurities during synthesis?

- Methodological Answer :

- Reagent Purity : Use freshly distilled solvents (e.g., DMF) to avoid halogen contamination.

- Catalytic Optimization : Replace chloride-containing catalysts (e.g., PdCl₂) with non-halogenated alternatives (e.g., Pd(OAc)₂).

- Post-Synthesis Scavenging : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate halogenated impurities .

Q. What are the challenges in scaling up the synthesis of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride for preclinical studies?

- Methodological Answer : Key challenges include:

- Purification : Transition from MPLC to flash chromatography with larger silica columns.

- Salt Formation : Ensure stoichiometric HCl addition during dihydrochloride formation to avoid excess acid, which can degrade the triazole ring.

- Yield Consistency : Monitor reaction kinetics (e.g., via in-situ IR) to maintain reproducibility at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.